Cas no 908244-43-9 (1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester)

1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester is a specialized indole derivative featuring a cyano substituent at the 3-position and a tert-butyl ester group at the 1-carboxylic acid position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The tert-butyl ester group enhances stability and facilitates selective deprotection under mild conditions, while the cyano functionality offers versatility for further derivatization. Its rigid indole scaffold makes it valuable for constructing biologically active molecules. The compound is typically handled under inert conditions due to its sensitivity to hydrolysis and oxidation. Suitable for research applications requiring high-purity intermediates.
1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester structure
908244-43-9 structure
商品名:1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester
CAS番号:908244-43-9
MF:C14H14N2O2
メガワット:242.27316
MDL:MFCD16037144
CID:1954479
PubChem ID:101516740

1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

    • 1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester
    • TERT-BUTYL 3-CYANO-1H-INDOLE-1-CARBOXYLATE
    • AB10720
    • BS-33109
    • TERT-BUTYL 3-CYANOINDOLE-1-CARBOXYLATE
    • 1-Boc-3-cyano-1H-indole
    • MFCD16037144
    • TERT-BUTYL3-CYANO-1H-INDOLE-1-CARBOXYLATE
    • 908244-43-9
    • MDL: MFCD16037144
    • インチ: InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,1-3H3
    • InChIKey: NAKDPGPBPQNLIA-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1C=C(C#N)C2=CC=CC=C21

計算された属性

  • せいみつぶんしりょう: 242.105527694g/mol
  • どういたいしつりょう: 242.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 377
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1256098-250mg
1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester
908244-43-9 95%
250mg
$445 2024-06-06
eNovation Chemicals LLC
Y1256098-1g
1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester
908244-43-9 95%
1g
$975 2024-06-06
Chemenu
CM256895-5g
tert-Butyl 3-cyano-1H-indole-1-carboxylate
908244-43-9 95%+
5g
$1573 2021-08-04
abcr
AB456734-250mg
tert-Butyl 3-cyano-1H-indole-1-carboxylate; .
908244-43-9
250mg
€414.50 2025-02-15
abcr
AB456734-1g
tert-Butyl 3-cyano-1H-indole-1-carboxylate; .
908244-43-9
1g
€956.70 2025-02-15
A2B Chem LLC
AI60736-5g
tert-Butyl 3-cyano-1H-indole-1-carboxylate
908244-43-9 98%
5g
$1837.00 2024-05-20
Crysdot LLC
CD11019954-5g
tert-Butyl 3-cyano-1H-indole-1-carboxylate
908244-43-9 97%
5g
$1669 2024-07-19
1PlusChem
1P00IGRK-5g
1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester
908244-43-9 98%
5g
$1941.00 2025-03-01
Chemenu
CM256895-1g
tert-Butyl 3-cyano-1H-indole-1-carboxylate
908244-43-9 95%+
1g
$525 2021-08-04
Chemenu
CM256895-250mg
tert-Butyl 3-cyano-1H-indole-1-carboxylate
908244-43-9 95%+
250mg
$248 2023-02-01

1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester 関連文献

1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl esterに関する追加情報

Comprehensive Overview of 1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester (CAS No. 908244-43-9)

The compound 1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester (CAS No. 908244-43-9) is a specialized organic molecule with significant applications in pharmaceutical and agrochemical research. Its unique structure, featuring a cyano group and a tert-butyl ester moiety, makes it a valuable intermediate in synthetic chemistry. Researchers and industry professionals frequently search for this compound due to its role in developing novel bioactive molecules, particularly in the fields of drug discovery and crop protection.

One of the most searched questions related to this compound is: "What are the synthetic routes for 1H-Indole-1-carboxylic acid derivatives?" The answer lies in its versatile reactivity. The 3-cyano group enhances electrophilic properties, enabling nucleophilic substitutions, while the 1,1-dimethylethyl ester provides steric protection, improving stability during reactions. This dual functionality has made it a hotspot in medicinal chemistry, especially for designing kinase inhibitors and antimicrobial agents.

In recent years, the demand for high-purity intermediates like CAS No. 908244-43-9 has surged, driven by advancements in high-throughput screening and combinatorial chemistry. Users often inquire about its spectroscopic data (e.g., NMR, IR) and chromatographic methods for quality control. Analytical techniques such as HPLC and LC-MS are critical for verifying its purity, a topic frequently discussed in academic forums and patent literature.

Another trending topic is the compound’s potential in green chemistry. With growing emphasis on sustainable synthesis, researchers explore catalytic methods to derivatize this indole scaffold without hazardous reagents. Searches like "eco-friendly synthesis of 3-cyanoindole esters" reflect this shift. Its low toxicity profile further aligns with global regulations, making it a preferred choice for industrial-scale applications.

From a commercial perspective, suppliers highlight CAS No. 908244-43-9 as a building block for custom synthesis. Its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) is often cited in product catalogs. Keywords such as "bulk suppliers of tert-butyl indole carboxylates" rank highly in procurement-related searches, underscoring its market relevance.

In conclusion, 1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester exemplifies innovation in fine chemicals. Its multifaceted utility—from pharmaceutical intermediates to material science—ensures sustained interest. As AI-driven drug design accelerates, this compound’s role in structure-activity relationship (SAR) studies will likely expand, answering future queries like "machine learning applications for indole derivatives."

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Amadis Chemical Company Limited
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